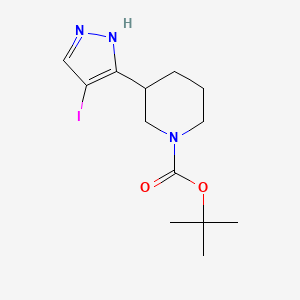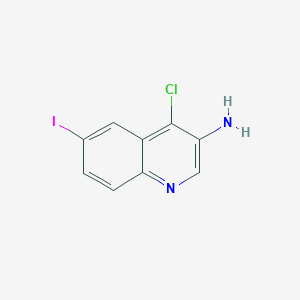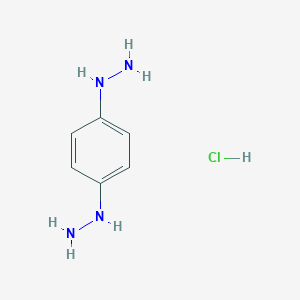
1,4-Dihydrazinylbenzenehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydrazinylbenzenehydrochloride is a chemical compound with the molecular formula C6H11ClN4. It is a derivative of benzene, where two hydrazine groups are attached to the 1 and 4 positions of the benzene ring, and it is stabilized as a hydrochloride salt. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydrazinylbenzenehydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dinitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reduction of 1,4-dinitrobenzene: 1,4-dinitrobenzene is reduced to 1,4-diaminobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 1,4-dihydrazinylbenzene: The resulting 1,4-diaminobenzene is then reacted with hydrazine hydrate to form 1,4-dihydrazinylbenzene.
Conversion to hydrochloride salt: Finally, 1,4-dihydrazinylbenzene is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydrazinylbenzenehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted benzene derivatives
Applications De Recherche Scientifique
1,4-Dihydrazinylbenzenehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-dihydrazinylbenzenehydrochloride involves its interaction with molecular targets and pathways in biological systems. The hydrazine groups can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminobenzene: A precursor in the synthesis of 1,4-dihydrazinylbenzenehydrochloride.
1,4-Dinitrobenzene: Another precursor used in the synthetic route.
Hydrazine: A related compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of two hydrazine groups attached to the benzene ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H11ClN4 |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
(4-hydrazinylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-9-5-1-2-6(10-8)4-3-5;/h1-4,9-10H,7-8H2;1H |
Clé InChI |
FJTJZIHBDNFCLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


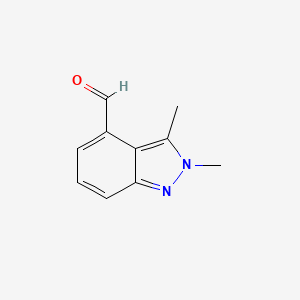


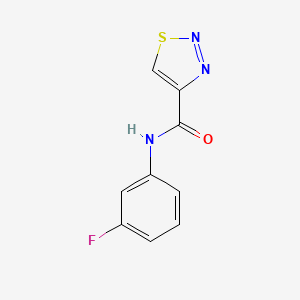

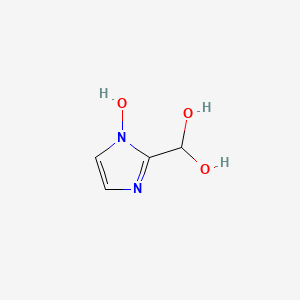
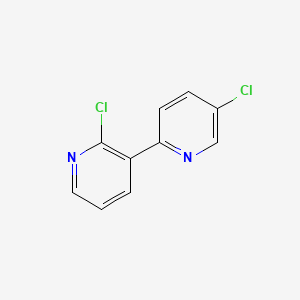

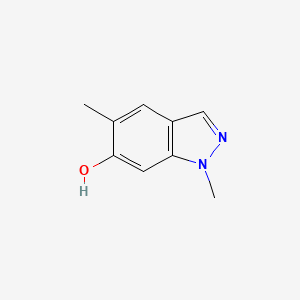
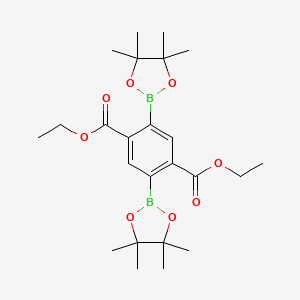

![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
